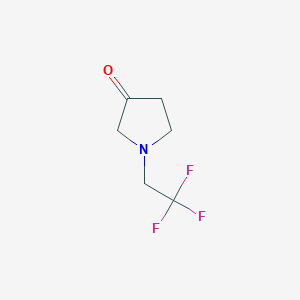

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one

Descripción

Contextualization of Pyrrolidinone Scaffolds in Synthetic Methodologies

The pyrrolidinone ring, a five-membered lactam, is a cornerstone in medicinal chemistry and synthetic organic chemistry. researchgate.net This structural motif is present in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. researchgate.net As a "privileged scaffold," the pyrrolidinone nucleus provides a versatile three-dimensional framework that is well-suited for interaction with biological targets. nih.gov Its non-planar, sp³-rich structure allows for an efficient exploration of pharmacophore space, a critical aspect in the design of new therapeutic agents. nih.gov

The significance of the pyrrolidinone scaffold is underscored by its presence in numerous pharmaceuticals with diverse applications, including antibacterial, antifungal, anticancer, and anticonvulsant agents. researchgate.netresearchgate.net Synthetic methodologies to access these scaffolds are numerous and varied, ranging from classical cyclization reactions to more advanced, stereoselective approaches. mdpi.com Modern synthetic strategies focus on the efficient construction and functionalization of the pyrrolidinone core to generate libraries of compounds for drug discovery. nih.gov The development of methods for introducing diverse substituents onto the pyrrolidinone ring is a central theme in contemporary organic synthesis, aiming to modulate the biological and physical properties of the resulting molecules. mdpi.com

Significance of Trifluoromethyl and Trifluoroethyl Moieties in Molecular Design

The introduction of fluorine-containing groups into organic molecules is a powerful and widely used strategy in modern molecular design, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl (CF₃) group, and by extension the trifluoroethyl (-CH₂CF₃) group, are of particular importance. nih.gov The incorporation of these moieties can profoundly and beneficially alter a molecule's properties. nih.gov

The high electronegativity and metabolic stability of the trifluoromethyl group can enhance the binding affinity of a drug to its target receptor, improve its metabolic profile by blocking sites of oxidative metabolism, and increase its lipophilicity, which can facilitate passage through biological membranes. nih.gov The 2,2,2-trifluoroethyl group offers similar advantages. It serves as a stable and lipophilic substituent that can significantly influence a molecule's conformational preferences and electronic properties. The synthesis of N-heterocycles bearing a 2,2,2-trifluoroethyl group is an area of active research, as these compounds are recognized as valuable building blocks for creating novel bioactive molecules. nih.govresearchgate.net

Rationale for Research Focus on 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one

The rationale for focusing research on this compound stems directly from the strategic convergence of the advantageous properties of its constituent parts. The molecule combines the proven, biologically relevant pyrrolidinone scaffold with the property-enhancing trifluoroethyl group. This molecular design is predicated on the hypothesis that the resulting compound will serve as a valuable building block for the synthesis of more complex molecules with potentially enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles.

Overview of Research Scope and Academic Contributions

The research scope for this compound primarily revolves around its utility as a specialized building block in synthetic and medicinal chemistry. While detailed academic studies focusing exclusively on this compound are not widely available in peer-reviewed literature, its commercial availability indicates its use in synthetic applications, likely within industrial or proprietary research settings. The academic contribution of this and similar molecules lies in the expansion of the chemical space available to medicinal chemists.

The synthesis and availability of such fluorinated heterocyclic building blocks enable the systematic exploration of structure-activity relationships (SAR) in drug development projects. By providing a scaffold that marries a key heterocyclic core with a property-modulating fluorinated tail, it allows researchers to probe the effects of trifluoroethylation on the biological activity and druggability of new compound series. Its existence is a testament to the ongoing academic and industrial effort to create novel, functionalized intermediates that push the boundaries of molecular design.

Data Tables

Table 1: Chemical Compound Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1096881-58-1 | C₆H₈F₃NO | 167.13 |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrrolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO/c7-6(8,9)4-10-2-1-5(11)3-10/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKYYRLEODZXNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,2,2 Trifluoroethyl Pyrrolidin 3 One

Stereoselective Synthesis of Chiral 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one

The development of synthetic routes to enantiomerically pure chiral compounds is a significant area of research, driven by the different pharmacological profiles often exhibited by enantiomers. For this compound, which possesses a stereocenter at the C3 position, several stereoselective strategies can be employed.

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Organocatalysis and transition-metal catalysis are two prominent approaches.

For the synthesis of chiral pyrrolidines, 1,3-dipolar cycloaddition reactions of azomethine ylides with electron-deficient alkenes are a common strategy. nih.gov In the context of this compound, a plausible catalytic asymmetric approach would involve the reaction of an azomethine ylide derived from 2,2,2-trifluoroethylamine (B1214592) and a suitable glycine (B1666218) equivalent with an appropriate dipolarophile in the presence of a chiral catalyst.

Chiral copper(I)/ligand complexes have been shown to be effective in catalyzing the asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.org The choice of chiral ligand is crucial for achieving high enantioselectivity. Bidentate phosphine (B1218219) ligands, such as (S)-BINAP, or ferrocenyl-based ligands can create a chiral environment around the metal center, directing the approach of the reactants to favor the formation of one enantiomer.

Organocatalysis, using small organic molecules as catalysts, offers a metal-free alternative. thieme-connect.com Chiral phosphoric acids, thioureas, or proline derivatives can activate the reactants through hydrogen bonding or iminium/enamine formation, facilitating a stereoselective cycloaddition. For instance, a chiral thiourea (B124793) catalyst could be employed to activate a suitable enone dipolarophile towards a nucleophilic attack by the azomethine ylide.

The table below illustrates hypothetical data for the asymmetric catalytic synthesis of a chiral pyrrolidine (B122466) derivative, showcasing the impact of different catalysts and ligands on yield and enantiomeric excess (ee).

Table 1: Asymmetric Catalysis in the Synthesis of Chiral Pyrrolidine Derivatives

| Catalyst System | Ligand/Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Cu(I) | (S)-BINAP | Toluene | 25 | 85 | 92 |

| Ag(I) | (R)-Fesulphos | Dichloromethane | 0 | 90 | 95 |

| Organocatalyst | Chiral Thiourea | Chloroform | -10 | 78 | 88 |

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of chiral this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. wikipedia.org For example, a substrate bearing an Evans auxiliary could undergo a stereoselective Michael addition to an α,β-unsaturated ester, which could then be further elaborated to form the pyrrolidinone ring. The steric bulk of the auxiliary effectively shields one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face, thus controlling the stereochemistry of the newly formed stereocenter. nih.gov

The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. researchgate.net Common chiral auxiliaries include oxazolidinones, camphorsultams, and pseudoephedrine derivatives. wikipedia.org The removal of the auxiliary is typically achieved through hydrolysis or reduction, yielding the desired enantiomerically enriched product.

Below is a table with representative data for a chiral auxiliary-mediated synthesis of a chiral heterocyclic compound, demonstrating the influence of different auxiliaries and reaction conditions.

Table 2: Chiral Auxiliary-Mediated Synthesis of a Chiral Heterocycle

| Chiral Auxiliary | Reaction Type | Reagent | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| Evans Oxazolidinone | Aldol (B89426) Addition | TiCl4 | >99:1 | 92 |

| Camphorsultam | Conjugate Addition | LiCl, DBU | 95:5 | 88 |

| (S)-(-)-1-Phenylethylamine | Michael Addition | Lewis Acid | 90:10 | 85 |

Enzymatic catalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral compounds. acs.org Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity.

For the synthesis of chiral this compound, a key strategy could be the kinetic resolution of a racemic mixture of the target compound or a precursor. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a corresponding alcohol precursor, 1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated, and the acylated enantiomer can be deprotected to yield the enantiomerically pure alcohol, which can then be oxidized to the ketone.

Alternatively, a transaminase could be employed for the asymmetric synthesis of a chiral amine precursor, which could then be cyclized to form the desired pyrrolidinone. nih.gov Modern techniques such as directed evolution can be used to engineer enzymes with improved activity and selectivity for non-natural substrates. researchgate.net

The following table presents hypothetical data for an enzymatic resolution process, highlighting the high enantioselectivity often achieved with biocatalysis.

Table 3: Enzymatic Resolution of a Racemic Pyrrolidine Precursor

| Enzyme | Reaction Type | Substrate Conversion (%) | Enantiomeric Excess of Product (ee, %) | Enantiomeric Excess of Substrate (ee, %) |

|---|---|---|---|---|

| Lipase B from Candida antarctica | Transesterification | 50 | >99 | >99 |

| Horse Liver Alcohol Dehydrogenase | Oxidation | 48 | 98 | 96 |

| Transaminase | Asymmetric Amination | 95 (Yield) | 99 | N/A |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing an efficient and scalable synthetic route. For the synthesis of this compound, several parameters can be adjusted to maximize the yield and purity of the product. These include the choice of solvent, reaction temperature, concentration of reactants, and the nature of the catalyst or reagents.

For example, in a metal-catalyzed reaction, screening different metal precursors and ligands can have a profound impact on the reaction outcome. researchgate.net The solvent can influence the solubility of the reactants and intermediates, as well as the stability of the catalyst. Temperature can affect the reaction rate and selectivity; lower temperatures often lead to higher stereoselectivity but may require longer reaction times.

A design of experiments (DoE) approach can be systematically employed to explore the effects of multiple variables simultaneously, allowing for the rapid identification of optimal conditions. The table below provides an example of how reaction conditions can be varied to optimize the yield of a generic pyrrolidine synthesis.

Table 4: Optimization of a Generic Pyrrolidine Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 | Toluene | 80 | 24 | 65 |

| 2 | 10 | Toluene | 80 | 12 | 78 |

| 3 | 10 | Dioxane | 100 | 12 | 85 |

| 4 | 10 | Dioxane | 80 | 24 | 82 |

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry principles that can be applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. edu.krd

Safer Solvents and Auxiliaries: Using greener solvents, such as water or ethanol, or minimizing solvent use altogether. msu.edu

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. greenchemistry-toolkit.org

Reduce Derivatives: Avoiding the use of protecting groups or other temporary modifications to reduce the number of synthetic steps and waste generation. acs.org

For example, a catalytic asymmetric synthesis would be preferable to a chiral auxiliary-mediated approach from a green chemistry perspective, as it avoids the need for additional steps to attach and remove the auxiliary. Enzymatic approaches are also highly aligned with green chemistry principles, as they are conducted in water under mild conditions. acs.org

The table below summarizes the application of some green chemistry principles to different synthetic strategies.

Table 5: Application of Green Chemistry Principles to Synthetic Strategies

| Synthetic Strategy | Key Green Chemistry Principle Applied | Advantage |

|---|---|---|

| Asymmetric Catalysis | Catalysis, Atom Economy | High efficiency, low waste. |

| Chiral Auxiliary | (Potential for auxiliary recovery) | High stereoselectivity. |

| Enzymatic Synthesis | Safer Solvents, Renewable Feedstocks (potential) | Mild conditions, high selectivity, biodegradable catalyst. |

1 2,2,2 Trifluoroethyl Pyrrolidin 3 One As a Key Synthetic Intermediate

A Building Block for Complex Nitrogen-Containing Heterocycles

The pyrrolidine (B122466) core of 1-(2,2,2-trifluoroethyl)pyrrolidin-3-one serves as a robust scaffold for the synthesis of more elaborate nitrogen-containing heterocyclic systems. The presence of the ketone at the 3-position offers a convenient handle for a variety of chemical transformations, enabling the construction of novel ring systems with potential applications in drug discovery and beyond.

Synthesis of Spirocyclic Compounds

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. While the direct use of this compound in the synthesis of spirocycles is not extensively documented in readily available literature, its structural motif is amenable to established synthetic strategies. For instance, the ketone functionality can be transformed into an exocyclic double bond, which can then participate in cycloaddition reactions to form spirocyclic systems. A general, albeit not specific, approach could involve a Wittig-type reaction to introduce a methylene (B1212753) group, followed by a 1,3-dipolar cycloaddition with a suitable dipole.

| Reaction Type | Reagents | Potential Spirocyclic Product |

| Knoevenagel Condensation followed by Michael Addition | Active methylene compound, Base | Spiro[pyrrolidine-3,X-heterocycle] |

| Pinner Reaction followed by Cyclization | Nitrile, Acid | Spiro[pyrrolidine-3,X-oxazoline] |

This table represents potential synthetic routes based on the known reactivity of cyclic ketones and is not based on specific documented examples for this compound.

Construction of Fused-Ring Systems

The pyrrolidine ring of this compound can also serve as a foundation for the construction of fused-ring systems, where two or more rings share two atoms. The ketone functionality is a key reactive site for annulation reactions. For example, a Fischer indole (B1671886) synthesis, while requiring specific precursors, illustrates a potential pathway where the ketone could react with a substituted hydrazine (B178648) to form a fused indole ring system. Another plausible approach is the Paal-Knorr synthesis for the formation of fused pyrroles, although this would necessitate the conversion of the ketone to a 1,4-dicarbonyl compound.

| Annulation Strategy | Key Transformation | Potential Fused System |

| Robinson Annulation | Michael addition followed by aldol (B89426) condensation | Fused six-membered carbocycle |

| Pictet-Spengler Reaction | Condensation with a β-arylethylamine followed by cyclization | Fused tetrahydro-β-carboline |

This table outlines general strategies for the synthesis of fused rings originating from a cyclic ketone and does not represent specific examples for the title compound.

Precursor to Quaternary Carbon Centers

The creation of quaternary carbon centers, particularly those bearing a fluorine-containing substituent, is a significant challenge in organic synthesis. The C3-position of this compound is a prime location for the generation of such a center. Alkylation or arylation at the α-position to the ketone can lead to the formation of a quaternary carbon. For instance, deprotonation with a suitable base to form the enolate, followed by reaction with an electrophile, would install a substituent at the C2-position, rendering the C3-carbon quaternary. The trifluoroethyl group would remain at the nitrogen, influencing the stereochemical outcome of such reactions.

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies (Focused on Synthetic Diversification)

In the realm of drug discovery, the ability to rapidly generate a library of structurally related compounds is paramount for establishing structure-activity relationships (SAR). This compound is an excellent starting point for such synthetic diversification. The ketone functionality allows for a multitude of chemical modifications.

Table of Potential Diversification Reactions:

| Reaction | Reagent(s) | Resulting Functional Group |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | 3-Amino-pyrrolidine derivative |

| Grignard Reaction | Grignard Reagent (R-MgX) | Tertiary alcohol at C3 |

| Wittig Reaction | Phosphonium Ylide (R₂C=PPh₃) | Exocyclic double bond at C3 |

| Aldol Condensation | Aldehyde or Ketone, Base | α,β-Unsaturated ketone |

These reactions enable the systematic variation of substituents at the 3-position of the pyrrolidine ring, allowing medicinal chemists to probe the impact of these changes on biological activity. The constant presence of the trifluoroethyl group provides a fixed structural element for comparison across the series of analogs.

Application in Natural Product Synthesis

While the direct application of this compound in the total synthesis of natural products is not prominently reported, its core structure is reminiscent of various alkaloids and other biologically active natural products containing a pyrrolidine ring. Synthetic methodologies developed using this fluorinated building block could potentially be adapted for the synthesis of fluorinated analogs of natural products. Such analogs are of significant interest as they can exhibit improved metabolic stability, bioavailability, and altered biological activity compared to their non-fluorinated counterparts.

Retrosynthetic Strategies Utilizing the Pyrrolidinone Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, readily available starting materials. The this compound core offers several strategic bond disconnections for retrosynthetic analysis, primarily centered around the formation of the five-membered ring and the introduction of the trifluoroethyl group.

One common and effective strategy for the construction of substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. nih.gov In a retrosynthetic sense, a substituted pyrrolidine containing the 1-(2,2,2-trifluoroethyl) moiety can be disconnected to an azomethine ylide precursor and an alkene. For instance, complex spiro[pyrrolidin-3,2′-oxindoles] are often synthesized via the [3+2] cycloaddition of an azomethine ylide generated from an N-2,2,2-trifluoroethylisatin ketimine. nih.gov This approach allows for the stereocontrolled formation of multiple chiral centers in a single step.

Another viable retrosynthetic approach involves the cyclization of a linear precursor . For example, a γ-amino ketone bearing the N-(2,2,2-trifluoroethyl) group can be envisioned as a direct precursor to the pyrrolidin-3-one ring. This linear precursor could, in turn, be derived from simpler starting materials through well-established reactions such as Michael additions or alkylations.

Finally, the N-trifluoroethylation of a pre-existing pyrrolidin-3-one scaffold represents a straightforward retrosynthetic disconnection. This involves the reaction of pyrrolidin-3-one or a suitable derivative with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or triflate. This method is particularly useful if the parent pyrrolidinone is readily accessible.

Table 1: Key Retrosynthetic Approaches for this compound Derivatives

| Retrosynthetic Strategy | Key Disconnection | Precursors |

| 1,3-Dipolar Cycloaddition | C-C and C-N bonds of the pyrrolidine ring | Azomethine ylide precursor (e.g., from an aldehyde and an amino acid derivative) and a dipolarophile (e.g., an alkene) |

| Intramolecular Cyclization | C-N bond of the pyrrolidine ring | γ-Amino ketone with an N-(2,2,2-trifluoroethyl) group |

| N-Trifluoroethylation | N-CH₂CF₃ bond | Pyrrolidin-3-one and a trifluoroethylating agent |

Incorporation into Bioactive Molecule Scaffolds

The this compound scaffold is an attractive building block for the synthesis of novel bioactive molecules. The pyrrolidine core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov The addition of the trifluoroethyl group can further enhance the pharmacological profile of these molecules.

A prominent application of this scaffold is in the synthesis of spirocyclic compounds . As previously mentioned, the [3+2] cycloaddition reaction of azomethine ylides derived from precursors like N-2,2,2-trifluoroethylisatin ketimines with various dipolarophiles leads to the formation of complex spiro[pyrrolidin-3,2′-oxindoles]. nih.gov These spirocyclic structures are of significant interest due to their presence in a variety of natural products with potent biological activities.

Furthermore, the ketone functionality at the 3-position of the pyrrolidinone ring serves as a versatile handle for further chemical modifications. It can be transformed into a variety of other functional groups, such as alcohols, amines, or alkenes, allowing for the introduction of diverse substituents and the exploration of a wider chemical space. This versatility enables the generation of libraries of compounds for high-throughput screening and the optimization of lead compounds in drug discovery programs.

For instance, the reduction of the ketone would yield a 3-hydroxypyrrolidine derivative, which can be a key intermediate for the synthesis of compounds targeting G-protein coupled receptors or ion channels. Alternatively, reductive amination of the ketone can introduce a new amino group, providing a route to compounds with potential applications as enzyme inhibitors or receptor antagonists.

Table 2: Potential Bioactive Scaffolds Derived from this compound

| Bioactive Scaffold | Synthetic Transformation | Potential Therapeutic Area |

| Spiro[pyrrolidin-3,2′-oxindoles] | [3+2] Cycloaddition | Anticancer, Antiviral |

| 3-Hydroxypyrrolidine Derivatives | Ketone Reduction | Neurological disorders, Cardiovascular diseases |

| 3-Aminopyrrolidine Derivatives | Reductive Amination | Enzyme inhibition, Receptor modulation |

Contributions to Ligand Design for Catalysis

Chiral pyrrolidine derivatives are widely employed as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically enriched products. mdpi.com The rigid five-membered ring structure of pyrrolidine provides a well-defined chiral environment around the metal center, enabling high levels of stereocontrol.

The this compound scaffold can serve as a precursor for the synthesis of novel chiral ligands. The trifluoroethyl group can exert both steric and electronic effects that can influence the catalytic activity and enantioselectivity of the resulting metal complexes. For example, the electron-withdrawing nature of the trifluoroethyl group can modulate the electron density at the metal center, potentially enhancing its catalytic performance.

The ketone at the 3-position can be derivatized to introduce coordinating groups, such as phosphines, amines, or oxazolines, which are essential for binding to transition metals. For example, conversion of the ketone to a chiral amino alcohol and subsequent reaction with a phosphine (B1218219) source could yield a P,N-bidentate ligand. Such ligands are highly effective in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and allylic alkylations.

The modular nature of the synthesis of ligands from the this compound core allows for the fine-tuning of their steric and electronic properties. By varying the substituents on the pyrrolidine ring and the nature of the coordinating groups, a library of ligands can be generated and screened for optimal performance in a specific catalytic reaction. This approach accelerates the discovery of new and efficient catalysts for the synthesis of valuable chiral molecules.

Theoretical and Computational Studies of 1 2,2,2 Trifluoroethyl Pyrrolidin 3 One

Electronic Structure Analysis

The electronic structure of 1-(2,2,2-trifluoroethyl)pyrrolidin-3-one is significantly influenced by the interplay of its constituent functional groups: the pyrrolidinone ring, the carbonyl group, and the trifluoroethyl substituent. Computational studies, primarily employing Density Functional Theory (DFT), provide valuable insights into the molecule's electronic properties.

Molecular Orbital Theory and Electron Density Distribution

According to molecular orbital (MO) theory, the atomic orbitals of the constituent atoms of this compound combine to form a set of molecular orbitals, each with a specific energy level. libretexts.orgstudylib.net These molecular orbitals can be broadly classified into bonding, non-bonding, and antibonding orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they respectively indicate the molecule's ability to donate and accept electrons, playing a crucial role in its reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine (B122466) ring and the oxygen atom of the carbonyl group, owing to the presence of lone pairs of electrons. The LUMO, conversely, is likely centered on the antibonding π* orbital of the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity.

The electron density distribution within the molecule is highly polarized due to the presence of electronegative atoms. The fluorine atoms of the trifluoroethyl group and the oxygen atom of the carbonyl group are regions of high electron density, while the adjacent carbon atoms are electron-deficient. This uneven distribution of electron density is a determining factor in the molecule's intermolecular interactions and its behavior in chemical reactions.

Table 1: Illustrative Molecular Orbital Properties of this compound (Theoretical Values)

| Molecular Orbital | Predominant Atomic Orbital Contribution | Energy (eV) | Role in Reactivity |

| HOMO | N(1) p-orbital, O(3) p-orbital | -8.5 | Nucleophilic character |

| LUMO | C(3)-O(3) π* orbital | 1.2 | Electrophilic character |

| HOMO-1 | C-C σ orbitals of the ring | -9.8 | Structural integrity |

| LUMO+1 | C-F σ* orbitals | 2.5 | Potential for C-F bond cleavage |

Note: The values in this table are illustrative and based on general principles of organic electronics and data from similar compounds. Actual values would require specific quantum chemical calculations.

Inductive and Resonance Effects of the Trifluoroethyl Group

The trifluoroethyl group at the N-1 position exerts a strong electron-withdrawing inductive effect (-I) on the pyrrolidine ring. nih.gov This is due to the high electronegativity of the three fluorine atoms, which pull electron density away from the adjacent carbon atoms and, subsequently, from the nitrogen atom. This inductive withdrawal of electron density has several important consequences for the molecule's electronic structure and reactivity:

Decreased Basicity of the Nitrogen Atom: The -I effect of the trifluoroethyl group reduces the electron density on the nitrogen atom, making its lone pair less available for donation to a proton or other electrophiles. Consequently, this compound is expected to be less basic than its non-fluorinated analog, N-ethylpyrrolidin-3-one.

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the trifluoroethyl group also influences the carbonyl group at the C-3 position. By pulling electron density away from the ring, it enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Influence on Ring Conformation: The electronic effects of the trifluoroethyl group can also have a subtle influence on the conformational preferences of the pyrrolidine ring, which will be discussed in more detail in the following section.

Resonance effects in this molecule are primarily associated with the amide functionality within the pyrrolidinone ring, where the lone pair of the nitrogen atom can delocalize into the carbonyl group. However, the strong inductive effect of the trifluoroethyl group diminishes the nitrogen's ability to participate in this resonance, thereby weakening the amide resonance compared to non-fluorinated analogs.

Conformational Analysis and Energy Landscapes

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations to relieve ring strain. chemrxiv.org The presence of substituents further influences the conformational preferences and the energy landscape of the molecule.

Ring Puckering and Preferred Conformations

The pyrrolidine ring in this compound can exist in two primary puckered conformations, often referred to as "UP" and "DOWN" puckers or envelope and twist conformations. nih.govresearchgate.netresearchgate.net In the context of substituted pyrrolidines, these puckers are typically defined by the displacement of the C3 and C4 atoms relative to the plane formed by the other three ring atoms (N1, C2, and C5).

UP Pucker (C3-endo): In this conformation, the C3 atom is displaced on the same side of the ring as the substituent at the N1 position (the trifluoroethyl group).

DOWN Pucker (C3-exo): In this conformation, the C3 atom is displaced on the opposite side of the ring relative to the N1 substituent.

Computational studies on similar fluorinated pyrrolidines suggest that the preferred conformation is a result of a delicate balance between steric and electronic effects. researchgate.net The bulky and electron-withdrawing trifluoroethyl group at the N1 position and the carbonyl group at the C3 position will play a significant role in determining the most stable conformation. It is plausible that the DOWN pucker would be favored to minimize steric hindrance between the trifluoroethyl group and the pseudo-axial hydrogen at C3.

The energy difference between these conformers is typically small, on the order of a few kcal/mol, meaning that both conformations are likely to be populated at room temperature, with the molecule dynamically interconverting between them.

Table 2: Estimated Relative Energies of Pyrrolidine Ring Puckers

| Conformation | Dihedral Angle (C5-N1-C2-C3) | Relative Energy (kcal/mol) | Key Steric Interaction |

| DOWN (C3-exo) | ~ -20° to -30° | 0 (most stable) | Minimized interaction between trifluoroethyl group and C3-H |

| UP (C3-endo) | ~ +20° to +30° | 1.5 - 3.0 | Potential steric clash between trifluoroethyl group and C3-H |

Note: These values are estimations based on conformational studies of related pyrrolidine derivatives. Precise energy differences require specific computational modeling.

Rotational Barriers of the Trifluoroethyl Group

Rotation around the N1-C(trifluoroethyl) single bond is also a key conformational feature of this compound. This rotation is not entirely free and is hindered by an energy barrier due to steric interactions between the trifluoroethyl group and the pyrrolidine ring.

The rotational barrier can be computationally determined by calculating the energy of the molecule as a function of the dihedral angle defined by, for example, C2-N1-C(CH2CF3)-C(CF3). The energy profile will show minima corresponding to staggered conformations, where the bulky CF3 group is positioned away from the ring, and maxima corresponding to eclipsed conformations, where it is closer to the ring atoms.

The magnitude of the rotational barrier is influenced by the size of the rotating group and the steric environment around the bond. For the trifluoroethyl group, the barrier is expected to be significant due to the steric bulk of the trifluoromethyl moiety. Theoretical calculations on similar systems suggest that such rotational barriers can be in the range of 5-10 kcal/mol. researchgate.net

Reaction Mechanism Elucidation

Theoretical and computational studies are instrumental in elucidating the mechanisms of reactions involving this compound, either as a reactant, intermediate, or product. beilstein-journals.orgresearchgate.netbeilstein-journals.org By mapping the potential energy surface (PES) of a reaction, computational chemistry can identify transition states, intermediates, and the most favorable reaction pathways.

For instance, in a reaction where the carbonyl group of this compound undergoes nucleophilic addition, computational modeling can provide detailed information about:

The trajectory of the nucleophile's approach: The calculations can show the preferred angle of attack of the nucleophile on the carbonyl carbon.

The structure and energy of the transition state: This allows for the calculation of the activation energy, which is directly related to the reaction rate.

The stability of any intermediates: For example, the tetrahedral intermediate formed during nucleophilic addition can be characterized.

The stereochemical outcome of the reaction: If the reaction creates a new chiral center, computational methods can predict which stereoisomer will be preferentially formed.

The strong inductive effect of the trifluoroethyl group, as discussed earlier, would be a key factor in these mechanistic studies. For example, it would be expected to lower the activation energy for nucleophilic attack on the carbonyl carbon by increasing its electrophilicity.

Furthermore, computational studies can explore pericyclic reactions, such as [3+2] cycloadditions, where the pyrrolidinone scaffold might be involved. researchgate.net These studies can determine whether the reaction proceeds through a concerted or stepwise mechanism and can predict the regioselectivity and stereoselectivity of the product formation.

Transition State Analysis for Key Transformations

Transition state analysis is a cornerstone of computational organic chemistry, providing a theoretical lens to understand reaction mechanisms and predict the feasibility of synthetic routes. For the synthesis of this compound, key transformations would likely involve the formation of the pyrrolidine ring, often through cycloaddition reactions.

In analogous systems, such as the [3+2] cycloaddition reactions used to form substituted pyrrolidines, computational methods like Density Functional Theory (DFT) are employed to locate and characterize the transition state structures. nih.govbeilstein-journals.org These calculations help in understanding the stereoselectivity and regioselectivity of the reaction. For instance, in the synthesis of complex spiro[pyrrolidin-3,2′-oxindole] derivatives, transition state analysis has been used to explain the high diastereoselectivities observed. nih.gov The calculations can reveal steric and electronic factors that favor one transition state over another, thereby determining the major product. A similar approach for this compound would involve modeling the reaction of a suitable azomethine ylide with a trifluoroethylated precursor, and analyzing the transition state to predict the most favorable reaction pathway.

Energy Profiles of Synthetic Pathways

The energy profile of a synthetic pathway maps the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. These profiles are crucial for determining the kinetics and thermodynamics of a reaction. Computational studies can generate these profiles, providing a quantitative understanding of reaction barriers and the relative stability of intermediates.

For the synthesis of substituted pyrrolidine-2,3-diones, computational results have been used to propose reaction mechanisms. beilstein-journals.orgresearchgate.net By calculating the Gibbs free energy (ΔG) of reactants, intermediates, transition states, and products, a potential energy surface (PES) can be constructed. This allows for the identification of the lowest energy pathway, indicating the most likely reaction mechanism. beilstein-journals.orgresearchgate.net For this compound, theoretical energy profiles could be constructed for various potential synthetic routes, such as those involving multicomponent reactions or cycloadditions, to identify the most efficient and selective method of synthesis. DFT calculations would be instrumental in determining whether kinetic or thermodynamic control dictates the product distribution. beilstein-journals.orgresearchgate.net

Spectroscopic Property Prediction (Purely Theoretical, not Experimental Data)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. nih.gov Computational methods, particularly those based on DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net The process typically involves:

Generating a library of possible conformers of the molecule.

Optimizing the geometry of each conformer using a suitable level of theory (e.g., B3LYP functional with a specific basis set).

Calculating the NMR shielding tensors for each optimized conformer.

Averaging the chemical shifts based on the Boltzmann distribution of the conformer energies.

Recent advancements have seen the integration of machine learning with quantum mechanical calculations to enhance the accuracy and speed of NMR predictions. frontiersin.org For this compound, a theoretical prediction of its NMR spectrum would provide valuable data for its identification and characterization.

Table 1: Predicted ¹³C NMR Chemical Shifts for a Hypothetical Pyrrolidin-3-one Derivative

| Atom | Predicted Chemical Shift (ppm) |

| C=O | 205.2 |

| CH₂-N | 55.8 |

| CH₂-C=O | 45.1 |

| N-CH₂-CF₃ | 52.3 (q, J ≈ 35 Hz) |

| CF₃ | 124.5 (q, J ≈ 278 Hz) |

Note: This table is illustrative and based on general values for similar functional groups. Actual predicted values for this compound would require specific quantum chemical calculations.

Vibrational Frequency Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. nih.gov Computational methods can calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. researchgate.net These calculations are typically performed at the same level of theory as the geometry optimization.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and other factors. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. researchgate.net The analysis of the vibrational modes associated with each calculated frequency aids in the assignment of the experimental spectral bands. For this compound, a theoretical vibrational analysis would predict the characteristic stretching and bending frequencies for its carbonyl group, C-N bonds, and the C-F bonds of the trifluoroethyl group.

Table 2: Predicted Vibrational Frequencies for a Hypothetical Pyrrolidin-3-one Derivative

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O stretch | 1750-1730 |

| C-F stretch | 1350-1150 |

| C-N stretch | 1250-1020 |

| CH₂ bend | 1465 |

Note: This table is illustrative and based on characteristic frequency ranges for the indicated functional groups. Accurate predictions for this compound would necessitate specific computational analysis.

Molecular Docking and Ligand-Receptor Interactions (Purely Theoretical, without Clinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrevlett.commdpi.com This method is widely used in drug design to understand how a ligand might interact with a biological target, such as a protein receptor. researchgate.net

In a purely theoretical context, molecular docking simulations could be performed to explore the potential binding modes of this compound with various protein active sites. The process involves:

Obtaining the 3D structures of the ligand (this compound) and the receptor protein.

Using a docking program to sample a large number of possible orientations of the ligand within the receptor's binding site.

Scoring each orientation based on a force field to estimate the binding affinity.

The results of a docking study can provide insights into the types of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that could stabilize the ligand-receptor complex. mdpi.com For this compound, such studies could hypothetically explore its interactions with various enzyme classes, providing a theoretical foundation for its potential biochemical properties, independent of any clinical application.

Table 3: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Active Site

| Interaction Type | Interacting Residue |

| Hydrogen Bond | Asp145 |

| Hydrogen Bond | Lys72 |

| Hydrophobic Interaction | Leu120 |

| Hydrophobic Interaction | Val56 |

Note: This table is a fictional representation of potential interactions and is not based on actual experimental or computational data for this compound.

Advanced Analytical Methodologies for Characterization and Quantification in Research Contexts

High-Resolution Mass Spectrometry for Structural Elucidation (Beyond Basic Identification)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high accuracy (typically within 5 ppm), which allows for the determination of the elemental composition. nih.gov For this compound (Molecular Formula: C₆H₈F₃NO), the high-resolution mass measurement of its protonated molecule, [M+H]⁺, would precisely confirm its atomic makeup, distinguishing it from any potential isobaric contaminants.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on the isolated parent ion are used to probe the molecular structure. Collision-induced dissociation (CID) would generate a characteristic fragmentation pattern, providing evidence for the connectivity of the atoms. Key fragmentation pathways for this molecule would involve the cleavage of the trifluoroethyl group and fragmentation of the pyrrolidinone ring. The precise masses of these fragments help to piece together the molecular structure, confirming the presence and location of the trifluoroethyl substituent on the nitrogen atom.

Table 1: Predicted HRMS Data for [C₆H₈F₃NO + H]⁺

| Fragment Ion | Proposed Structure | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₆H₉F₃NO⁺ | 168.0631 |

| [M-CF₃]⁺ | C₅H₉NO⁺ | 99.0679 |

| [M-CH₂CF₃]⁺ | C₄H₆NO⁺ | 84.0444 |

This interactive table outlines the expected high-resolution mass spectrometry data for the protonated molecule and its primary fragments, which are used for detailed structural elucidation.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR for Detailed Structural Information)

While 1D NMR (¹H, ¹³C, ¹⁹F) provides primary structural information, advanced NMR techniques are necessary for a complete and unambiguous assignment of all atoms and for understanding the molecule's spatial arrangement. weebly.com

Two-Dimensional (2D) NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital.

COSY : A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, clearly identifying the adjacent protons within the pyrrolidinone ring (e.g., the protons at C4 and C5) and the methylene (B1212753) protons of the trifluoroethyl group.

HSQC : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). omicsonline.org

HMBC : This technique shows correlations between protons and carbons over two to three bonds. It is particularly powerful for connecting different parts of the molecule. For this compound, an HMBC spectrum would show a crucial correlation between the methylene protons of the trifluoroethyl group and the C2 and C5 carbons of the pyrrolidinone ring, unequivocally confirming the N-substitution position. omicsonline.org

Table 2: Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations | Structural Information Provided |

|---|---|---|---|

| COSY | ¹H - ¹H | H4 ↔ H5 | Connectivity within the pyrrolidinone ring |

| HSQC | ¹H - ¹³C | H2 ↔ C2; H4 ↔ C4; H5 ↔ C5; H-ethyl ↔ C-ethyl | Direct C-H bond assignments |

This interactive table summarizes the key correlations expected in 2D NMR spectra, which are essential for the complete structural assignment of the molecule.

Solid-State NMR (SSNMR) : For analyzing the compound in its crystalline or amorphous solid form, SSNMR is a powerful technique. nih.gov It provides information about the molecular conformation and packing in the solid state, which can differ from the solution state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can yield high-resolution ¹³C spectra of the solid material, revealing details about molecular symmetry and the presence of different polymorphs. nih.gov

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule by determining the precise arrangement of atoms in a single crystal. mdpi.com For this compound, a successful crystal structure determination would yield highly accurate data on bond lengths, bond angles, and torsional angles.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845.6 |

This interactive table presents a set of plausible crystallographic parameters that could be obtained from an X-ray diffraction study, defining the unit cell of the crystal.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The specific compound this compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, the determination of enantiomeric excess is not applicable to this compound itself.

However, in a research context, this molecule could serve as a precursor for the synthesis of chiral derivatives, for instance, by introducing a substituent at the C4 position of the pyrrolidinone ring. In such cases, the resulting product would be a racemic mixture of two enantiomers. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), would be the primary method to separate these enantiomers and determine the enantiomeric excess (e.e.) of a sample. nih.govgcms.cz

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly effective for separating enantiomers of pyrrolidone derivatives. researchgate.net The relative area of the two enantiomer peaks in the chromatogram is used to calculate the enantiomeric excess, a critical measure of optical purity. masterorganicchemistry.comyoutube.com

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

Understanding the formation of this compound requires monitoring the chemical reaction in real-time. Various spectroscopic techniques can be employed for this purpose, providing valuable data for reaction optimization and kinetic analysis. nih.gov

In-situ Spectroscopy : Techniques like Fourier-Transform Infrared (FTIR) spectroscopy or NMR spectroscopy can be used to follow the reaction progress directly in the reaction vessel. nih.gov For example, in a synthesis involving the N-alkylation of pyrrolidin-3-one with a trifluoroethylating agent, one could monitor:

By FTIR : The disappearance of the N-H stretching vibration of the starting pyrrolidin-3-one and the appearance of new bands associated with the product.

By NMR : The decrease in the signal intensity of the reactants and the corresponding increase in the signal intensity of the product. ¹⁹F NMR is particularly useful here, as the appearance and integration of the signal for the -CF₃ group provides a clean and direct measure of product formation.

By collecting spectra at regular intervals, a concentration profile versus time can be generated for both reactants and products. This data allows for the determination of the reaction rate, the reaction order, and the rate constant, providing a deep understanding of the reaction mechanism and helping to optimize conditions such as temperature, concentration, and catalyst loading. durham.ac.uk

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Methods for Synthesis

The synthesis of pyrrolidine-based structures has been an area of intense research, with a focus on developing more efficient and selective catalytic methods. mdpi.comresearchgate.net Future efforts concerning 1-(2,2,2-trifluoroethyl)pyrrolidin-3-one are likely to concentrate on asymmetric catalysis to produce enantiomerically pure forms of the compound, which are often crucial for biological applications.

Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of complex molecules. mdpi.com The development of novel chiral catalysts could enable the enantioselective synthesis of this compound and its derivatives. For instance, asymmetric Michael addition reactions followed by reductive cyclization have been successfully employed for the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines, suggesting a potential pathway for the stereoselective synthesis of the target compound. nih.gov

Furthermore, metal-catalyzed reactions, such as palladium-catalyzed hydroarylation, have shown promise in the synthesis of 3-substituted pyrrolidines. researchgate.net The adaptation of such methods to incorporate the trifluoroethyl group could provide a direct and efficient route to the desired pyrrolidinone.

| Catalytic Method | Potential Application in Synthesis | Key Advantages |

| Asymmetric Organocatalysis | Enantioselective synthesis of chiral derivatives | Metal-free, environmentally benign, high stereocontrol |

| Metal Catalysis (e.g., Palladium) | Direct C-C and C-N bond formation | High efficiency, broad substrate scope |

| Biocatalysis | Green and sustainable synthesis | High selectivity, mild reaction conditions |

Exploration of New Reactivity Modes for the Pyrrolidinone Core

The pyrrolidinone scaffold is a versatile building block in organic synthesis, and exploring new reactivity modes for the this compound core could unlock novel synthetic pathways. The electron-withdrawing nature of the trifluoroethyl group is expected to influence the reactivity of the pyrrolidinone ring, potentially enabling new types of transformations.

Future research may focus on leveraging the ketone functionality at the 3-position for various transformations, such as aldol (B89426) reactions, Mannich reactions, and Wittig-type olefination reactions, to introduce further molecular diversity. Additionally, the development of cascade reactions involving the pyrrolidinone core could provide rapid access to complex molecular architectures. researchgate.net

Application in Supramolecular Chemistry and Materials Science

The unique properties conferred by the trifluoroethyl group, such as increased lipophilicity and metabolic stability, make this compound an attractive candidate for applications in supramolecular chemistry and materials science. researchgate.net The ability of fluorinated compounds to participate in non-covalent interactions, such as halogen bonding, can be exploited in the design of self-assembling systems and functional materials. researchgate.netresearchgate.net

In supramolecular chemistry, this compound could serve as a building block for the construction of receptors, sensors, and molecular machines. nih.gov The pyrrolidinone core can be functionalized to introduce recognition sites, while the trifluoroethyl group can modulate the self-assembly properties.

In materials science, the incorporation of this compound into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. researchgate.net The development of fluorinated polymers and networks is an active area of research with applications ranging from coatings and membranes to advanced electronics.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for the rapid, safe, and scalable synthesis of chemical compounds. rsc.org The integration of the synthesis of this compound and its derivatives with flow chemistry platforms offers significant advantages over traditional batch processes. Continuous flow reactors allow for precise control over reaction parameters, leading to improved yields, purity, and safety, especially for reactions involving hazardous reagents or intermediates. researchgate.net

Automated synthesis platforms can be used to rapidly generate libraries of pyrrolidinone derivatives for high-throughput screening in drug discovery and materials science. nih.govresearchgate.net The combination of flow chemistry and automation enables the efficient exploration of chemical space and the optimization of reaction conditions. The development of a robust flow synthesis protocol for this compound would be a significant step towards its large-scale production and application. rsc.org

| Technology | Application | Advantages |

| Flow Chemistry | Scalable and safe synthesis | Enhanced process control, improved safety, higher efficiency |

| Automated Synthesis | Library generation for screening | High-throughput, rapid exploration of chemical space |

Computational Design of Functionalized Derivatives with Targeted Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. nih.govscispace.com The computational design of functionalized derivatives of this compound can guide synthetic efforts towards molecules with specific, targeted reactivity and properties.

Quantum chemical calculations can be employed to study the electronic structure and reactivity of the molecule, providing insights into its reaction mechanisms and helping to predict the outcome of chemical transformations. nih.gov Molecular docking and dynamics simulations can be used to design derivatives with high affinity and selectivity for specific biological targets, such as enzymes or receptors. nih.govebi.ac.uk This in silico approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. scispace.com

| Computational Method | Application | Outcome |

| Quantum Chemistry | Reactivity and mechanism studies | Prediction of reaction outcomes and design of new reactions |

| Molecular Docking | Binding affinity prediction | Identification of potential biological targets |

| Molecular Dynamics | Simulation of molecular interactions | Understanding of binding modes and conformational changes |

Conclusion

Summary of Key Research Findings on 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one

Reiteration of its Importance in Contemporary Organic Synthesis

The theoretical importance of this compound in contemporary organic synthesis can be inferred from the significance of its constituent parts. The pyrrolidin-3-one core provides a versatile scaffold that can be functionalized at the ketone or the adjacent positions. The N-trifluoroethyl group can influence the electronic properties and conformational preferences of the ring, potentially impacting the stereochemical outcome of reactions. Analogous N-trifluoroethylated compounds, such as N-2,2,2-trifluoroethylisatin ketimines, have been successfully employed in stereoselective [3+2] cycloaddition reactions to generate complex spiro-pyrrolidine frameworks. This suggests that this compound could, in principle, serve as a valuable precursor in similar synthetic strategies.

Unaddressed Research Questions and Opportunities

The absence of dedicated research on this compound presents several unaddressed questions and opportunities for future investigation:

Detailed Synthetic and Characterization Studies: There is a need for published, optimized, and scalable synthetic routes to this compound. Detailed spectroscopic and crystallographic characterization would provide valuable data for computational and synthetic studies.

Exploration of Reactivity: A systematic investigation of the reactivity of the ketone functionality and the pyrrolidine (B122466) ring in this specific molecule is warranted. This could include its use in reactions such as aldol (B89426) condensations, reductive aminations, and cycloadditions to explore the influence of the trifluoroethyl group on reaction outcomes.

Application in Medicinal Chemistry: The compound could be utilized as a starting material for the synthesis of novel, fluorinated pyrrolidine derivatives for biological screening. Its potential as a scaffold for developing new therapeutic agents for a variety of diseases remains unexplored.

Q & A

Basic Research Questions

Q. How can the synthetic yield of 1-(2,2,2-trifluoroethyl)pyrrolidin-3-one be optimized?

- Methodological Answer : Optimize alkylation reactions using 2,2,2-trifluoroethyl trifluoromethanesulfonate as a trifluoroethylating agent. Key variables include:

- Temperature : Reactions at 25°C vs. elevated temperatures (e.g., 110°C for coupling steps) affect regioselectivity and side-product formation .

- Base Selection : Use K₂CO₃ for deprotonation in polar aprotic solvents (e.g., MeCN) to minimize hydrolysis of the trifluoroethyl group .

- Purification : Silica gel chromatography with gradient elution (PE:EtOAc) improves separation of polar byproducts .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic shifts from the trifluoroethyl group (e.g., δ ~4.9–5.2 ppm for -CH₂CF₃ protons; δ ~120 ppm for CF₃ in ¹³C) .

- LCMS : Monitor reaction progress using molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Diffraction (XRPD) : Resolve stereochemical ambiguities in crystalline derivatives (e.g., salt forms) .

- Data Table :

| NMR Signal (δ, ppm) | Assignment |

|---|---|

| 4.97 (q, 2H) | -CH₂CF₃ |

| 2.70 (s, 3H) | Acetyl CH₃ |

| 8.69 (s, 2H) | Pyrazine H |

Advanced Research Questions

Q. How does the trifluoroethyl group influence binding interactions in target proteins?

- Methodological Answer :

- Stereoelectronic Effects : The -CF₃ group’s strong electron-withdrawing nature reduces basicity of adjacent amines, altering protonation states and hydrogen-bonding capacity .

- Hydrophobic Interactions : Fluorine’s lipophilicity enhances membrane permeability. Use molecular docking (PDB) to compare binding modes with non-fluorinated analogs .

Q. How to address contradictory data in pharmacological assays (e.g., unexpected toxicity)?

- Methodological Answer :

- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted intermediates or hydrolysis products) .

- Metabolite Screening : Incubate with liver microsomes to identify bioactive metabolites. Fluorinated compounds often form stable metabolites due to C-F bond resistance .

Q. What computational tools predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for SN2 alkylation or ketone reduction steps. The CF₃ group’s inductive effect lowers LUMO energy, accelerating nucleophilic attack .

- Database Mining : Cross-reference Cambridge Structural Database (CSD) entries for analogous trifluoroethyl-pyrrolidinones to infer regioselectivity .

Methodological Considerations

Q. Scaling synthesis from milligram to gram scale: Key challenges?

- Answer :

- Solvent Volume : Reduce MeCN usage via catalytic methods (e.g., phase-transfer catalysis) to improve cost-efficiency .

- Exothermic Reactions : Use controlled addition of trifluoroethylating agents to prevent thermal degradation .

Q. How to distinguish diastereomers in fluorinated pyrrolidinone derivatives?

- Answer :

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA gradients .

- NOESY NMR : Detect spatial proximity of CF₃ and adjacent substituents to assign stereochemistry .

Safety and Stability

Q. Best practices for handling this compound in aqueous conditions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.